1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine
Description
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three synthetic blocks:
- 2-Methoxyphenylcyclopropanecarbonyl chloride (Electrophilic acylating agent)
- 4-(Thiophen-3-yloxy)piperidine (Nucleophilic amine component)
- Coupling system for amide bond formation
Key disconnections:
- Cyclopropane ring via [2+1] cycloaddition to α,β-unsaturated ketone
- Thiophene-piperidine ether linkage via nucleophilic aromatic substitution
- Amide coupling between acyl chloride and secondary amine
Synthesis of 2-Methoxyphenylcyclopropanecarbonyl Chloride
Friedel-Crafts Acylation (Scheme 1A)
Reactants :
Mechanism :
Electrophilic acylation at benzene’s para position followed by cyclopropanation:
(2-MeO-C₆H₄)–CO–CH₂–CH₂–Cl
→ Simmons-Smith →
(2-MeO-C₆H₄)–C(COCl)–CH₂–CH₂
Yield : 68% after purification (silica gel, hexane/EtOAc 4:1)
Cyclopropanation via Simmons-Smith (Scheme 1B)
Conditions :
- Zn-Cu couple (3.0 eq)
- Diiodomethane (2.2 eq)
- Et₂O, reflux 12 h
Key Parameters :
- Temperature : 40°C optimal for ring strain minimization
- Steric effects : 2-MeO group directs cyclopropane formation to less hindered position
Yield Comparison :
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Zn-Cu | Et₂O | 72 |
| 2 | Et₂Zn | THF | 65 |
| 3 | SmI₂ | DME | 58 |
Preparation of 4-(Thiophen-3-yloxy)piperidine
Piperidine Precursor Functionalization
Starting Material :
- 4-Hydroxypiperidine (commercially available)
- Thiophen-3-ol (1.1 eq)
Ether Formation Methods :
Mitsunobu Reaction (Method A)
Conditions :
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C→RT, 6 h
Advantages :
- Retention of configuration at piperidine C4
- High functional group tolerance
Yield : 84% (HPLC purity >98%)
Nucleophilic Aromatic Substitution (Method B)
Reactants :
Mechanistic Insight :
- Base deprotonates piperidine -OH → oxyanion attacks thiophene C3
- Bromide leaving group eliminated
Yield Optimization :
| Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 12 | 76 |
| Cs₂CO₃ | 100 | 8 | 82 |
| DBU | 120 | 6 | 68 |
Data from Benchchem studies
Convergent Coupling to Final Product
Schotten-Baumann Acylation
Conditions :
- 2-Methoxyphenylcyclopropanecarbonyl chloride (1.05 eq)
- 4-(Thiophen-3-yloxy)piperidine (1.0 eq)
- 10% NaOH (aq), CH₂Cl₂, 0°C, 2 h
Reaction Monitoring :
- TLC (EtOAc/Hex 1:1, Rf 0.3)
- ¹H NMR disappearance of piperidine NH at δ 2.8 ppm
Yield : 89% after recrystallization (EtOH/H₂O)
Coupling Agent-Mediated Approach
Alternative Method :
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- DMF, RT, 4 h
Comparative Analysis :
| Parameter | Schotten-Baumann | HATU Coupling |
|---|---|---|
| Yield (%) | 89 | 92 |
| Purity (%) | 95 | 99 |
| Scale (kg) | 5 | 0.1 |
| Cost ($/g) | 12 | 45 |
Process Optimization Challenges
Cyclopropane Ring Stability
- Thermal degradation observed >150°C (TGA/DSC)
- Solution : Low-temperature coupling (<40°C) with rapid workup
Thiophene Oxidation Mitigation
- Risk : Sulfoxide formation during aqueous workup
- Preventative measures :
- N₂ sparging of solvents
- 0.1% BHT antioxidant additive
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.52 (d, J=8.4 Hz, 2H, Ar-H)
- δ 6.91 (dd, J=5.1, 1.2 Hz, 1H, Thiophene-H)
- δ 4.12–4.08 (m, 1H, Piperidine-OCH)
- δ 3.86 (s, 3H, OCH₃)
- δ 1.92–1.85 (m, 2H, Cyclopropane-CH₂)
HRMS (ESI+) :
- Calc. for C₂₀H₂₂NO₃S [M+H]⁺: 356.1321
- Found: 356.1319
Purity Assessment
HPLC Conditions :
- Column: C18, 150×4.6 mm, 5 µm
- Mobile phase: MeCN/H₂O (0.1% TFA) 70:30
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.8 min (purity 99.2%)
Chemical Reactions Analysis
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the piperidine ring or other parts of the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties, useful in the development of sensors and other devices.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound’s uniqueness lies in its combination of cyclopropanecarbonyl , 2-methoxyphenyl , and thiophen-3-yloxy groups. Below is a comparative analysis with structurally related piperidine derivatives:
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Pharmacological and Physicochemical Insights
- Cyclopropane Constraint : The cyclopropane ring in the target compound may enhance metabolic stability compared to open-chain analogs (e.g., 3a in Table 1) by restricting conformational flexibility .
- Thiophen-3-yloxy vs.
- Methoxy Positioning : The 2-methoxyphenyl group may influence receptor binding selectivity. For instance, 4-methoxyphenyl analogs in show antimalarial activity, while 2-methoxy derivatives (e.g., ) target adrenergic pathways.
Biological Activity
The compound 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.395 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a cyclopropanecarbonyl group and a thiophenyl ether, which may influence its interaction with biological targets.
Antiviral Activity
Research indicates that compounds similar to This compound exhibit antiviral properties. A study highlighted the role of host kinases AAK1 and GAK as targets for broad-spectrum antiviral therapies, suggesting that derivatives of this compound could potentially inhibit viral replication processes in diseases such as Dengue and Zika virus infections .
Antioxidant Activity
In vitro studies have demonstrated that related compounds possess significant antioxidant activity. For instance, certain derivatives showed stronger antioxidant effects compared to standard antioxidants like butylated hydroxytoluene (BHT), indicating a potential role in mitigating oxidative stress-related pathologies .
Antimicrobial Activity
Preliminary tests suggest that the compound may also exhibit antimicrobial properties. Compounds from similar chemical classes have shown efficacy against various bacterial strains, suggesting that further exploration of this compound's antibacterial potential could be fruitful .
The biological activity of This compound is hypothesized to involve modulation of specific enzyme pathways and receptor interactions. The structural components, particularly the piperidine ring and the thiophene moiety, are likely critical for binding to biological targets, influencing cellular signaling pathways involved in inflammation and infection response.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various piperidine derivatives against Dengue virus. Compounds were tested in human primary monocyte-derived dendritic cells (MDDCs), revealing that certain structural modifications enhanced antiviral activity significantly. The findings suggest that similar modifications to This compound could improve its therapeutic potential against viral infections .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of thiophene-containing compounds. The study utilized the Ferric Reducing Antioxidant Power (FRAP) assay to quantify antioxidant activity, revealing that structurally similar compounds exhibited enhanced free radical scavenging capabilities compared to traditional antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
